1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is an organic compound with a complex structure that includes a pyrimidine ring substituted with a chloro and methoxy group on the phenyl ring
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base can form an intermediate, which upon further reaction with thiourea yields the desired pyrimidine derivative . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and continuous flow reactors.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, often using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar compounds to 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol include other pyrimidine derivatives and phenyl-substituted heterocycles. These compounds often share similar chemical properties but can differ in their biological activities and applications. For example:
1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea: This compound has similar structural features but different biological targets and uses.
Thiazole derivatives: These compounds also contain a heterocyclic ring and are known for their diverse biological activities.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-13(2)6-7-16(12(18)15-13)10-8-9(14)4-5-11(10)17-3/h4-8H,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMXFKPHFYCRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)Cl)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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